molecular formula C14H17N3S B1409402 4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine CAS No. 1395492-76-8

4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine

Cat. No. B1409402
CAS RN: 1395492-76-8
M. Wt: 259.37 g/mol
InChI Key: NGEFVENODPUSOJ-UHFFFAOYSA-N
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Description

4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine, or 4-Methyl-5-2-1-methylcyclobutylpyridin-4-ylthiazol-2-amine, is a synthetic compound that is used in a variety of scientific research applications. It is a highly versatile compound, with a wide range of potential applications. It is used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

  • Synthesis and Pharmacological Study :

    • A study by Dave et al. (2007) explored the synthesis of related compounds and their potential antimicrobial and antitubercular activities.
  • Structural Characterization :

    • Böck et al. (2020) conducted a study focusing on the structural characterization of polymorphs and derivatives of this compound, which can have implications in crystallography and material science.
  • Antiviral Activity :

    • Research by Attaby et al. (2006) explored the synthesis of derivatives and their potential antiviral activities, particularly against HSV1 and HAV-MBB.
  • Dynamic Tautomerism and Electronic Structure :

    • A study by Bhatia et al. (2013) delved into the electronic structure and dynamic tautomerism of related compounds, which is crucial for understanding their chemical behavior.
  • Antimicrobial Activity :

    • Abdelhamid et al. (2010) investigated the synthesis and antimicrobial activity of certain derivatives, contributing to the field of antimicrobial research.
  • Chemical Synthesis and Antibacterial Activity :

    • Patel and Patel (2015) synthesized novel heterocyclic compounds related to this chemical and evaluated their antibacterial activity.
  • Dyeing and Solvatochromic Behavior :

    • Modi and Patel (2013) conducted a study on novel bisheteroaryl bisazo dyes derived from similar compounds, exploring their dyeing behavior on fabrics.
  • Molecular and Electronic Structure Investigation :

    • Özdemir et al. (2009) investigated the molecular and electronic structure of related compounds, which is significant for materials science and chemistry.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds are known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The thiazole ring’s aromaticity allows it to undergo various reactions, including donor–acceptor, nucleophilic, and oxidation reactions .

Biochemical Pathways

Thiazole compounds are known to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

Thiazole compounds have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of thiazole compounds .

properties

IUPAC Name

4-methyl-5-[2-(1-methylcyclobutyl)pyridin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-9-12(18-13(15)17-9)10-4-7-16-11(8-10)14(2)5-3-6-14/h4,7-8H,3,5-6H2,1-2H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEFVENODPUSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 2
4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 3
4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 4
4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 6
4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine

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